Methyl 9-oxoxanthene-3-carboxylate
Description
Methyl 9-oxoxanthene-3-carboxylate (IUPAC name: methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate) is a tricyclic aromatic compound with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol . Its structure consists of a xanthene backbone (two benzene rings fused via a heterocyclic oxygen-containing ring) with a ketone group at position 9, a methyl ester at position 3, and a hydroxyl group at position 5. This compound is part of a broader class of xanthene derivatives, which are widely studied for applications in pharmaceuticals, dyes, and materials science due to their electronic properties and structural versatility.
Properties
Molecular Formula |
C15H10O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H10O4/c1-18-15(17)9-6-7-11-13(8-9)19-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3 |
InChI Key |
HMMUFXQMDBEZTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Xanthene Derivatives with Varying Substituents
Several analogs of methyl 9-oxoxanthene-3-carboxylate differ in substituent groups, altering their physicochemical properties:
Key Findings :
- Polarity : The hydroxyl group at position 7 in the target compound enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents than ethoxy or propoxy analogs.
- Reactivity : The methyl ester at position 3 is less reactive toward nucleophiles compared to free carboxylic acids, which may influence its stability in biological systems.
Thioxanthene Analogs
Replacement of the central oxygen atom with sulfur yields thioxanthene derivatives, which exhibit distinct electronic and biological properties:
Key Findings :
- Electronic Properties : Thioxanthenes exhibit lower band gaps than xanthenes, making them suitable for optoelectronic applications.
Positional Isomers and Alkyl Esters
Variations in ester groups and substituent positions significantly impact functionality:
Key Findings :
- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, affecting drug bioavailability.
- Positional Effects : Carboxyl group placement influences intermolecular interactions, such as π-stacking in solid-state structures.
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